The synthesis of (3R,4R)-1-benzyl-4-fluoropyrrolidin-3-amine has been achieved through an enantiospecific route suitable for pilot-plant scale production []. While the specific details of this route aren't fully elaborated in the provided abstract, it's mentioned that the initial approach involved reagents and intermediates suitable for large-scale synthesis. This suggests a focus on practicality and cost-effectiveness in the synthesis design.
[1] Enantiospecific Synthesis of (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine Utilizing a Burgess-Type Transformation.
(3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine serves as a key chiral building block in the development of an EGFR (Epidermal Growth Factor Receptor) inhibitor []. EGFR inhibitors are a class of drugs that block the activity of EGFR, a protein involved in the growth and spread of cancer cells.
[1] Enantiospecific Synthesis of (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine Utilizing a Burgess-Type Transformation.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4